molecular formula C21H22N4O3 B15038222 N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B15038222
M. Wt: 378.4 g/mol
InChI Key: PZXNEWKTZXTAQV-HYARGMPZSA-N
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Description

N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a complex organic compound with a unique structure that includes a pyrazole ring, a phenyl group, and a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N4O3/c1-13-19(15-8-6-5-7-9-15)23-24-20(13)21(26)25-22-14(2)16-10-11-17(27-3)18(12-16)28-4/h5-12H,1-4H3,(H,23,24)(H,25,26)/b22-14+

InChI Key

PZXNEWKTZXTAQV-HYARGMPZSA-N

Isomeric SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C(\C)/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=C(C)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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